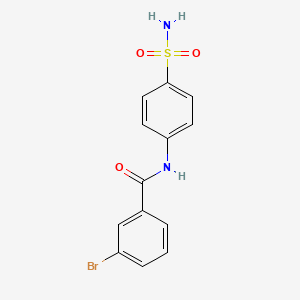

3-bromo-N-(4-sulfamoylphenyl)benzamide

Description

3-Bromo-N-(4-sulfamoylphenyl)benzamide is a brominated benzamide derivative featuring a sulfamoylphenyl group at the N-position. The sulfamoyl group (-SO₂NH₂) is a critical pharmacophore in many therapeutic agents, contributing to interactions with enzyme active sites through hydrogen bonding and electrostatic interactions.

Properties

IUPAC Name |

3-bromo-N-(4-sulfamoylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O3S/c14-10-3-1-2-9(8-10)13(17)16-11-4-6-12(7-5-11)20(15,18)19/h1-8H,(H,16,17)(H2,15,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CILTVKGPBYUNRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(4-sulfamoylphenyl)benzamide typically involves the bromination of N-(4-sulfamoylphenyl)benzamide. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(4-sulfamoylphenyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the bromine atom, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

3-bromo-N-(4-sulfamoylphenyl)benzamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.

Medicine: Explored for its potential therapeutic effects in treating certain diseases.

Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-bromo-N-(4-sulfamoylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and sulfamoyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Comparison of 3-Bromo-N-(4-sulfamoylphenyl)benzamide and Analogs

Key Observations :

- Halogen Position : The position of bromine (C3 vs. C4) influences steric and electronic interactions. For example, 4-bromo analogs (e.g., C8 in ) may exhibit distinct binding modes compared to 3-bromo derivatives.

- Sulfamoyl Modifications : Replacement of the sulfamoyl group with morpholinyl-sulfonyl () or thiazolyl-sulfamoyl () alters solubility and target selectivity.

- Linker and Substituents: Ethyl linkers () or pyrimidinone extensions () enhance bioavailability or target-specific interactions.

Key Findings :

- NLRP3 Inflammasome Inhibition : The 5-chloro-2-methoxy analog () demonstrates efficacy in inflammatory models, suggesting that halogen and methoxy groups enhance anti-inflammatory activity.

- Enzyme Inhibition: Sulfamoylphenyl derivatives () exhibit nanomolar inhibition of carbonic anhydrases, highlighting the importance of the sulfamoyl group for enzyme interaction.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-bromo-N-(4-sulfamoylphenyl)benzamide, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The synthesis typically involves bromination of benzamide precursors followed by coupling with 4-sulfamoylaniline. Key steps include:

- Bromination : Use N-bromosuccinimide (NBS) with FeCl₃ as a catalyst in anhydrous dichloromethane (40°C, 6–8 hours) .

- Amidation : React 3-bromobenzoyl chloride with 4-sulfamoylaniline in the presence of triethylamine (TEA) as a base, in THF at 0–5°C to minimize side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity (>95% by HPLC) .

Q. How can the molecular structure and electronic properties of this compound be characterized?

- Methodological Answer :

- X-ray crystallography (using SHELX for refinement ) confirms bond lengths and angles. For example, the C-Br bond length is ~1.89 Å, and the amide C=O bond is ~1.22 Å.

- Computational analysis (DFT with B3LYP/6-31G* basis set) predicts electrostatic potential maps, highlighting electrophilic regions (e.g., sulfamoyl group) for biological interactions .

Q. What preliminary biological assays are recommended to screen this compound for bioactivity?

- Methodological Answer :

- Enzyme inhibition : Test against kinases (e.g., EGFR) or carbonic anhydrases using fluorescence-based assays (IC₅₀ determination) .

- Antimicrobial screening : Use broth microdilution (MIC values against S. aureus and E. coli) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to controls like doxorubicin .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound derivatives?

- Methodological Answer :

- Substitution patterns : Synthesize analogs with halogens (Cl, F) at the benzamide’s para-position to compare steric/electronic effects on target binding .

- Bioisosteric replacement : Replace sulfamoyl with phosphonamide groups to assess solubility and potency changes .

- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate substituent properties (e.g., logP, polar surface area) with activity data .

Q. How should crystallographic data contradictions (e.g., disordered Br atoms) be resolved during refinement?

- Methodological Answer :

- Use SHELXL to apply restraints (e.g., DFIX for bond distances) and anisotropic displacement parameters (ADPs) for Br atoms .

- Validate with Mercury CSD ’s void analysis to detect packing defects and confirm hydrogen-bonding networks (e.g., N-H⋯O interactions between amide groups) .

Q. What strategies can address discrepancies in biological activity data across different studies?

- Methodological Answer :

- Meta-analysis : Compare assay conditions (e.g., ATP concentration in kinase assays) and cell lines (e.g., primary vs. immortalized) .

- Orthogonal validation : Confirm enzyme inhibition via SPR (surface plasmon resonance) if fluorescence assays show variability .

Q. How can computational docking predict binding modes of this compound with sulfamoyl-targeted enzymes?

- Methodological Answer :

- Protein preparation : Retrieve PDB structures (e.g., carbonic anhydrase II, 1CA2) and optimize protonation states with MOE or Schrödinger .

- Docking workflow : Use AutoDock Vina with a grid centered on the zinc ion (carbonic anhydrase) or ATP-binding pocket (kinases). Validate poses with MD simulations (GROMACS, 100 ns) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.